molecular formula C11H21NO3 B3162275 (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal CAS No. 87694-55-1

(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal

Cat. No.: B3162275
CAS No.: 87694-55-1
M. Wt: 215.29 g/mol
InChI Key: YJAAJMSZVZJPOQ-DTWKUNHWSA-N
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Description

(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal: is an organic compound that features a tert-butoxycarbonyl group attached to an amino group, which is further connected to a chiral carbon

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various complex organic molecules. Its protected amino group allows for selective reactions at other functional groups.

Biology: In biological research, (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the chemical industry, it is used in the production of fine chemicals and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid.

    Reduction: (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanol.

    Substitution: (2S,3S)-2-amino-3-methylpentanal.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

  • (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid
  • (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanol
  • (2S,3S)-2-amino-3-methylpentanal

Comparison: Compared to its analogs, (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions. The presence of the tert-butoxycarbonyl group also provides additional stability and selectivity in synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAJMSZVZJPOQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87694-55-1
Record name 1,1-Dimethylethyl N-[(1S,2S)-1-formyl-2-methylbutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87694-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Reactant of Route 2
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Reactant of Route 3
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Reactant of Route 4
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Reactant of Route 5
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal
Reactant of Route 6
(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal

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